molecular formula C13H17BrOZn B14878207 4-CycloheptyloxyphenylZinc bromide

4-CycloheptyloxyphenylZinc bromide

Cat. No.: B14878207
M. Wt: 334.6 g/mol
InChI Key: DCQGHMCENKPWKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CycloheptyloxyphenylZinc bromide is an organozinc compound with the molecular formula C₁₃H₁₇BrOZn. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a reagent that can be employed in various chemical reactions due to its reactivity and stability in certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-CycloheptyloxyphenylZinc bromide can be synthesized through the reaction of 4-Cycloheptyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

4-Cycloheptyloxyphenyl bromide+Zn4-CycloheptyloxyphenylZinc bromide\text{4-Cycloheptyloxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-Cycloheptyloxyphenyl bromide+Zn→4-CycloheptyloxyphenylZinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction is typically carried out under an inert atmosphere to avoid contamination and oxidation.

Chemical Reactions Analysis

Types of Reactions

4-CycloheptyloxyphenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

    Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

4-CycloheptyloxyphenylZinc bromide has several applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical industry.

    Material Science: It can be used in the preparation of advanced materials with specific properties.

    Biological Studies: It may be employed in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of 4-CycloheptyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates.

Comparison with Similar Compounds

Similar Compounds

  • PhenylZinc bromide
  • CycloheptylZinc bromide
  • 4-MethoxyphenylZinc bromide

Uniqueness

4-CycloheptyloxyphenylZinc bromide is unique due to the presence of the cycloheptyloxy group, which can impart specific reactivity and steric properties to the compound. This makes it particularly useful in certain synthetic applications where other organozinc compounds may not be as effective.

Properties

Molecular Formula

C13H17BrOZn

Molecular Weight

334.6 g/mol

IUPAC Name

bromozinc(1+);phenoxycycloheptane

InChI

InChI=1S/C13H17O.BrH.Zn/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13;;/h6-7,10-12H,1-2,4-5,8-9H2;1H;/q-1;;+2/p-1

InChI Key

DCQGHMCENKPWKR-UHFFFAOYSA-M

Canonical SMILES

C1CCCC(CC1)OC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.